

Core Molecular Attributes of 3,5-Dimethylbenzo[b]thiophene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

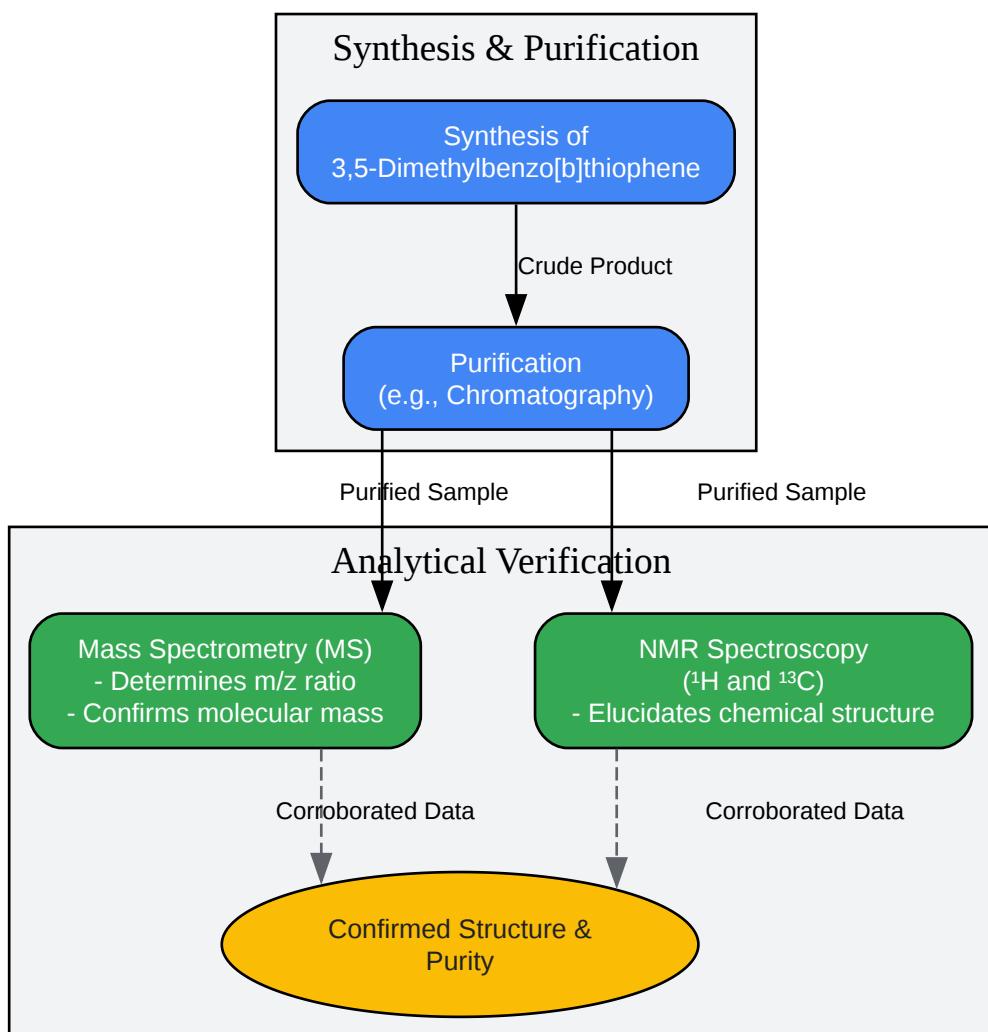
Compound Name: 3,5-Dimethylbenzo[b]thiophene

Cat. No.: B158624

[Get Quote](#)

3,5-Dimethylbenzo[b]thiophene is a substituted aromatic heterocyclic compound featuring a benzene ring fused to a thiophene ring. This scaffold is of significant interest in medicinal chemistry and materials science.^{[1][2]} Its fundamental properties are pivotal for its application and are summarized below.

The molecular weight is a cornerstone property, derived directly from its molecular formula, C₁₀H₁₀S.^{[3][4][5][6]} This formula dictates the mass of one mole of the substance. It is crucial to distinguish between the average molecular weight (or molar mass), which uses the weighted average of natural isotopic abundances, and the monoisotopic (exact) mass, which is calculated using the mass of the most abundant isotope of each element. For high-resolution mass spectrometry, the exact mass is the critical value for identification.


Table 1: Key Physicochemical Properties

Property	Value	Source
CAS Number	1964-45-0	[1] [3]
Molecular Formula	C ₁₀ H ₁₀ S	[3] [4] [5] [6]
Average Molecular Weight	162.25 g/mol	[1] [5] [7]
Monoisotopic (Exact) Mass	162.04997 Da	Calculated
Appearance	Solid (typically)	[7]
Odor	Characteristic sulfur-containing odor	[7]
Solubility	Low in water; Soluble in common organic solvents (e.g., benzene, toluene)	[7]

Structural Elucidation and Molecular Weight Verification Workflow

Confirming the identity and purity of **3,5-Dimethylbenzo[b]thiophene** is not merely about calculating its theoretical molecular weight; it requires a multi-faceted analytical approach. The synergy between mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a self-validating system for structural confirmation.

The workflow begins with the synthesis of the target compound. Post-synthesis, the crude product is purified, typically via column chromatography or recrystallization. The purified compound is then subjected to analytical techniques to confirm its structure and, by extension, its molecular weight.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and analytical verification.

Experimental Protocols

Synthesis: Acid-Catalyzed Cyclization Approach

The synthesis of the benzo[b]thiophene core is frequently achieved through cyclization reactions.^[1] Acid-catalyzed cyclization is a robust and established method. The following protocol is a representative example.

Rationale: This method utilizes a readily available thiophenol precursor and an appropriate ketone. The strong acid (like Polyphosphoric Acid, PPA) acts as both a catalyst and a

dehydrating agent to facilitate the intramolecular electrophilic substitution reaction, leading to the formation of the fused bicyclic system.

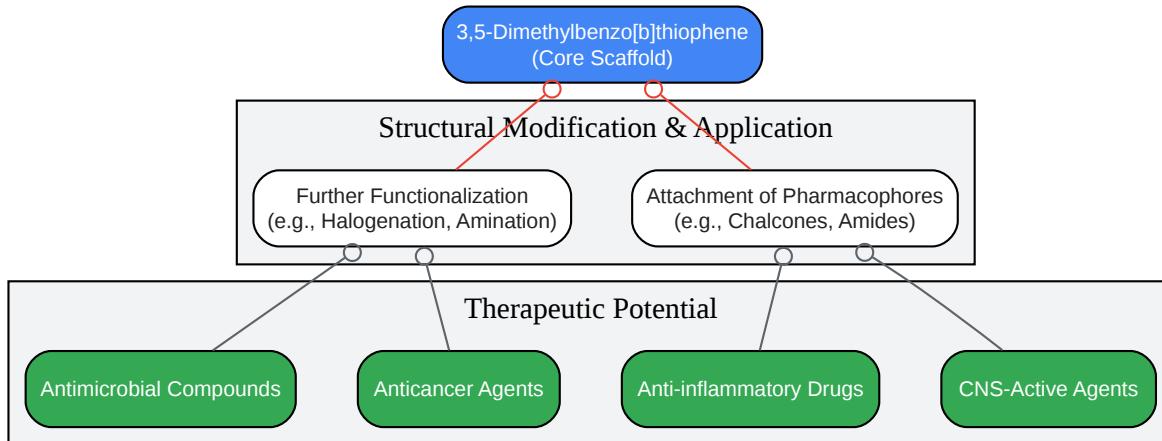
Protocol:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-methylthiophenol (1.0 eq) and chloroacetone (1.1 eq) to a suitable solvent like toluene.
- Initial Condensation: Add a base such as potassium carbonate (1.5 eq) and stir the mixture at 80°C for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure to obtain the crude thioether intermediate.
- Cyclization: Carefully add the crude intermediate to Polyphosphoric Acid (PPA) (10x by weight) at 60°C.
- Heating: Increase the temperature to 100-120°C and stir for 2-3 hours. The reaction mixture will become viscous and change color.
- Quenching: Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure **3,5-Dimethylbenzo[b]thiophene**.

Molecular Weight Confirmation via Mass Spectrometry

Rationale: Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for determining the molecular weight of volatile, thermally stable organic compounds. The high-energy electrons bombard the molecule, causing ionization and fragmentation. The molecular ion peak (M^+) corresponds to the mass of the intact molecule, directly confirming the molecular weight.

Protocol:


- Sample Preparation: Prepare a dilute solution of the purified **3,5-Dimethylbenzo[b]thiophene** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.
- Sample Introduction: Introduce the sample into the instrument, typically via a direct insertion probe or through a Gas Chromatography (GC) system for GC-MS analysis.
- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
- Data Analysis:
 - Identify the molecular ion peak (M^+). For **3,5-Dimethylbenzo[b]thiophene**, this peak should appear at an m/z value corresponding to its molecular weight, approximately 162.25.[3]
 - Observe the isotopic pattern. The presence of the $M+1$ peak (due to ^{13}C) and the $M+2$ peak (due to ^{34}S) in their natural abundance ratios provides further confirmation of the elemental composition.
 - Analyze the fragmentation pattern to corroborate the structure.

The Role of 3,5-Dimethylbenzo[b]thiophene in Drug Discovery

The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry.[8][9] This is because its rigid, planar structure and electronic properties make it an excellent pharmacophore for interacting with a variety of biological targets. Derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][8][9][10]

The methyl groups at the 3 and 5 positions of the core structure are not merely passive substituents. They influence the molecule's lipophilicity, metabolic stability, and steric profile,

which in turn dictates its interaction with target enzymes or receptors.

[Click to download full resolution via product page](#)

Caption: Drug development pathway from the core scaffold.

The molecular weight of 162.25 g/mol places this compound well within the range of a "fragment" or "lead-like" molecule, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.[9]

References

- NIST. (n.d.). Benzo[b]thiophene, 3,5-dimethyl-. NIST Chemistry WebBook.
- Bouling Chemical Co., Limited. (n.d.). **3,5-Dimethylbenzo[B]Thiophene** Manufacturer & Supplier China.
- Chemcasts. (n.d.). **3,5-dimethylbenzo[b]thiophene** (CAS 1964-45-0) – Thermophysical Properties.
- PrepChem.com. (n.d.). Synthesis of 3- methylbenzo[b]thiophene.
- Bentham Science Publishers. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene.
- Oakwood Chemical. (n.d.). **3,5-Dimethylbenzo[b]thiophene**.
- Royal Society of Chemistry. (2018). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science.
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). 3-Methylbenzo[b]thiophene. PubChem Compound Database.
- National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- ResearchGate. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2023). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Benzo[b]thiophene, 3,5-dimethyl- [webbook.nist.gov]
- 4. chem-casts.com [chem-casts.com]
- 5. scbt.com [scbt.com]
- 6. 3,5-Dimethylbenzo[b]thiophene [oakwoodchemical.com]
- 7. 3,5-Dimethylbenzo[B]Thiophene Manufacturer & Supplier China | Properties, Uses, Safety Data [chemheterocycles.com]
- 8. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Core Molecular Attributes of 3,5-Dimethylbenzo[b]thiophene]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b158624#3-5-dimethylbenzo-b-thiophene-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com